molecular formula C7H7ClO B052076 4-Chloro-2-methylphenol CAS No. 1570-64-5

4-Chloro-2-methylphenol

Cat. No.: B052076
CAS No.: 1570-64-5
M. Wt: 142.58 g/mol
InChI Key: RHPUJHQBPORFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methylphenol (C₇H₇ClO; CAS 1570-64-5) is a chlorinated phenolic compound characterized by a hydroxyl group at position 1, a methyl group at position 2, and a chlorine atom at position 4 on the benzene ring . It has a molecular weight of 142.58 g/mol and is a key metabolite of herbicides such as mecoprop and MCPA (4-chloro-2-methylphenoxyacetic acid) . Its industrial synthesis involves chlorination of 2-methylphenol, though this process has low selectivity (60–70%), yielding a mixture of chlorophenols . The compound is toxicologically significant, with acute inhalation toxicity and a maximum acceptable impurity limit of 5 g/kg in pesticide formulations .

Preparation Methods

Catalytic Chlorination of 4-Methylphenol

The chlorination of 4-methylphenol represents the most direct route to 4-chloro-2-methylphenol. Early methods suffered from poor regioselectivity, yielding mixtures of 2-chloro-4-methylphenol and 3-chloro-4-methylphenol. Advances in catalyst design have resolved these challenges, with modern processes achieving near-exclusive ortho-chlorination.

Lewis Acid–Diaryl Sulphide Catalyst Systems

A breakthrough disclosed in US5847236A involves a dual catalyst system comprising Lewis acids (e.g., AlCl₃, FeCl₃) and diaryl sulphides (e.g., diphenyl sulphide). This combination enhances ortho-selectivity by stabilizing electrophilic chlorine intermediates while suppressing para-substitution .

Reaction Conditions:

  • Temperature: 0–100°C (optimized at 25–40°C)

  • Chlorinating Agent: Cl₂ or SO₂Cl₂, 0.5–1.5 mol per mole of 4-methylphenol

  • Catalyst Loading: 0.1–10 wt% Lewis acid and 0.1–10 wt% diaryl sulphide

Mechanistic Insights:
Lewis acids polarize the phenolic hydroxyl group, activating the aromatic ring for electrophilic attack. Diaryl sulphides modulate chlorine’s electrophilicity, directing it to the ortho position. Contrary to prior assumptions that sulphur compounds inhibit ortho-chlorination, this system amplifies selectivity via synergistic effects .

Table 1: Performance of Catalyst Systems (US5847236A)

Catalyst (1 wt%)Diaryl Sulphide (1 wt%)Temp (°C)Conversion (%)Selectivity (%)
AlCl₃Diphenyl sulphide31–3298.296.4
FeCl₃Diphenyl sulphide25–3098.496.0
AlCl₃/FeCl₃ mixDiphenyl sulphide23–2599.195.77

Solvent-Free Chlorination

Traditional methods employed solvents like methylene chloride or tetrachloroethane, but US5847236A demonstrates that solvent-free reactions simplify downstream processing. Molten 4-methylphenol (melting point: 35°C) serves as both reactant and medium, reducing waste and energy consumption.

Key Advantages:

  • Eliminates solvent recovery steps.

  • Minimizes side reactions (e.g., polychlorination).

  • Achieves 94–96% selectivity without dilution effects .

Work-Up and Purification Strategies

Post-reaction processing is critical to isolate high-purity this compound. Residual catalysts and by-products necessitate tailored purification protocols.

Distillation-Based Isolation

US5847236A advocates a two-stage distillation:

  • Preliminary Distillation: Removes volatile organics (unreacted 4-methylphenol, chlorinating agent) under vacuum, leaving catalyst residues.

  • Fractional Distillation: Separates this compound (b.p. 215°C) from higher-boiling impurities (e.g., dichlorinated derivatives) .

Example 10 (US5847236A):

  • Crude product (93.16% purity) → Distillation → 99.47% purity with 0.49% residual 4-methylphenol .

Neutralization and Adsorption

PL211851B1 introduces a purification sequence involving:

  • Neutralization: Adjust pH >8 with sodium salt solutions to precipitate metal hydroxides.

  • Washing and Drying: Remove ionic residues via aqueous washes.

  • Activated Carbon Adsorption: Adsorb organic impurities (e.g., colored by-products) at 20–21°C .

This method reduces halogenated contaminants to <0.05%, meeting pharmaceutical-grade standards .

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent influences reaction rate, safety, and by-product formation.

Table 2: Chlorinating Agent Efficacy

AgentRate (mol/h)By-ProductsSelectivity (%)
Cl₂ (gas)0.18Traces of Cl⁻96.4
SO₂Cl₂0.15SO₂, HCl94.2

Gaseous chlorine is preferred industrially due to its rapid kinetics and ease of handling in continuous reactors .

Industrial Scalability and Process Design

Continuous vs. Batch Reactors

US5847236A validates both continuous and batch configurations:

  • Batch: Suitable for small-scale production (e.g., pharmaceuticals).

  • Continuous: Enables throughputs >1,000 kg/day for agrochemical applications .

Case Study:
A continuous reactor operating at 35°C with AlCl₃/diphenyl sulphide achieves 98% conversion and 96% selectivity, producing 500 kg/hr of 99% pure this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

4-Chloro-2-methylphenol exhibits notable antimicrobial activity, making it a candidate for use in medical and pharmaceutical applications. Research indicates that derivatives of this compound can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) and prevent biofilm formation, which is crucial in treating infections caused by resistant bacteria. The compound has shown synergistic effects with existing antibiotics, enhancing their efficacy against resistant strains .

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the antimicrobial activity of chlorothymol (4-chloro-2-isopropyl-5-methylphenol) against MRSA.
  • Findings : Chlorothymol inhibited staphyloxanthin production and altered bacterial cell density, demonstrating potential as a new lead compound in anti-MRSA therapeutics .

Agricultural Use

In agriculture, this compound serves as an intermediate in the synthesis of phenoxy herbicides such as MCPA (4-chloro-2-methylphenoxyacetic acid). Its role as a by-product in the degradation of these herbicides has been documented, indicating its relevance in pesticide formulations and environmental studies.

Case Study: Pesticide By-products

  • Location : Rhône Delta, Southern France
  • Findings : Direct photolysis of MCPA led to the formation of this compound, which subsequently underwent photonitration to produce nitro derivatives. This highlights its importance in understanding pesticide degradation pathways and environmental impact .

Environmental Analysis

This compound is also significant in environmental chemistry. It has been studied for its presence in surface waters and its behavior as a pollutant. Analytical methods utilizing solid-phase extraction (SPE) combined with column liquid chromatography have been developed to detect this compound in environmental samples.

Data Table: Detection Methods

MethodologyDetection LimitSample Type
Solid-phase extraction0.01 µg/LEnvironmental water
High-performance liquid chromatography0.1 µg/LSurface water samples

Toxicological Studies

Toxicity assessments indicate that while this compound can be corrosive and toxic by inhalation, its risk is considered low when handled properly within closed systems during manufacturing processes. Studies have shown that exposure levels among workers are minimal due to stringent safety protocols .

Case Study: Toxicity Assessment

  • Objective : To evaluate the toxicity profile of this compound.
  • Findings : The compound was found to be toxic to aquatic organisms but is readily biodegradable with low bioaccumulation potential .

Industrial Applications

Beyond its use in agriculture and medicine, this compound is utilized in various industrial applications including:

  • Chemical Synthesis : It serves as an intermediate for producing other chemical compounds.
  • Surface Coatings : Its antimicrobial properties make it suitable for coatings that require resistance to microbial growth.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound targets various molecular pathways, including those involved in cell wall synthesis and protein function .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues

(a) 2-Chloroanisole (C₇H₇ClO)

  • Similarities: Shares the same empirical formula (C₇H₇ClO) and substituent positions (methyl and chlorine) as 4-chloro-2-methylphenol.
  • Differences: The hydroxyl group in this compound is replaced by a methoxy group (-OCH₃) in 2-chloroanisole. This difference eliminates hydrogen-bonding capability, reducing solubility in polar solvents and altering reactivity in electrophilic substitution reactions .

(b) 4-Chlorophenol (C₆H₅ClO)

  • Similarities : Both compounds contain a chlorine atom at position 4 and a hydroxyl group.
  • Differences: The absence of a methyl group in 4-chlorophenol increases its polarity (log P = 2.39 vs. 2.85 for this compound) and lowers its lipophilicity.

(c) 2,4-Dichlorophenol (C₆H₄Cl₂O)

  • Similarities: Both are chlorophenols with aromatic hydroxyl groups.
  • Differences: The additional chlorine at position 2 in 2,4-dichlorophenol enhances its toxicity (oral LD₅₀ = 670 mg/kg in rats) compared to this compound (LD₅₀ data scarce but classified as acutely toxic via inhalation) .

Physicochemical Properties

Property This compound 4-Chlorophenol 2,4-Dichlorophenol
Molecular Weight (g/mol) 142.58 128.56 163.00
log P (octanol-water) 2.85 2.39 3.06
pKa ~9.0 (estimated) 9.4 7.9
Water Solubility (mg/L) 1,200 27,000 4,500

Key Observations :

  • The methyl group in this compound reduces water solubility compared to 4-chlorophenol but enhances lipophilicity, increasing adsorption to organic matter in soil .
  • The lower pKa of 2,4-dichlorophenol (7.9) versus this compound (~9.0) reflects the electron-withdrawing effects of two chlorine atoms, influencing ionization and membrane transport .

Reactivity and Environmental Fate

Chemical Reactivity

  • Chlorination Directivity: Chlorination of 2-methylphenol preferentially yields this compound (major product) due to the methyl group’s ortho/para-directing effect . In contrast, chlorination of phenol produces 4-chlorophenol as the dominant isomer .
  • Enzymatic Interactions: CYP152 peroxygenases hydroxylate this compound exclusively at the ortho position, whereas 2-chloro-4-methylphenol undergoes hydroxylation at different sites, highlighting substituent position-dependent enzyme specificity .

Degradation Pathways

  • Microbial Degradation: this compound is metabolized via a modified ortho-cleavage pathway by Sphingomonas herbicidovorans, yielding pyruvate and succinate . In contrast, 2,4-dichlorophenol is degraded by Flavobacterium spp. via a hydroxylase enzyme, producing chlorocatechols .
  • Photodegradation: Under UV light, this compound forms intermediates via side-chain elimination, a pathway shared with mecoprop but distinct from 4-chlorophenol, which undergoes direct ring cleavage .

Toxicological and Environmental Impact

Toxicity Profiles

Compound Acute Toxicity (Inhalation) Environmental Persistence
This compound High (classified as hazardous) Moderate (t₁/₂ = 10–30 days in soil)
4-Chlorophenol Moderate Low (t₁/₂ = 5–10 days)
2,4-Dichlorophenol High High (t₁/₂ > 60 days)

Notes:

  • This compound’s methyl group slows degradation compared to 4-chlorophenol but accelerates it relative to 2,4-dichlorophenol due to reduced chlorine content .
  • Its metabolite status in herbicides like MCPA increases ecological exposure risks .

Analytical Detection Methods

  • LC-MS/MS: Used to quantify this compound in environmental samples (LOQ = 0.01 mg/kg) alongside MCPA and mecoprop .
  • GC-MS: Effective for derivatized samples (e.g., trimethylsilyl derivatives), distinguishing it from 4-chlorophenol via retention time and mass spectral fragmentation .

Biological Activity

4-Chloro-2-methylphenol (PCOC), also known as para-chloro-o-cresol, is a chlorinated phenolic compound with various industrial applications, particularly as an intermediate in the synthesis of herbicides. Its biological activity has been the subject of numerous studies, focusing on its toxicity, degradation pathways, and interaction with biological systems. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

  • Chemical Formula : C7_7H7_7ClO
  • CAS Number : 1570-64-5
  • Molecular Weight : 158.58 g/mol
  • Structure : Contains a chlorine substituent at the para position and a methyl group at the ortho position of the phenolic ring.

Toxicological Profile

This compound exhibits significant toxicity towards various organisms, particularly aquatic life. According to OECD assessments, it is classified as very toxic to aquatic organisms and is considered readily biodegradable with low bioaccumulation potential .

Acute Toxicity

The compound is corrosive and toxic upon inhalation, with occupational exposure deemed low due to its production in closed systems. The following table summarizes key toxicological data:

EndpointValue
NOAEL (No Observed Adverse Effect Level)200 mg/kg/day
LOAEL (Lowest Observed Adverse Effect Level)800 mg/kg (slight liver toxicity)
GenotoxicityNegative in Ames test
Acute toxicityModerately toxic

Metabolism and Degradation

Research indicates that this compound can be metabolized by specific microbial strains. A study identified a Gram-negative strain capable of degrading this compound via an inducible pathway that involves a modified ortho-cleavage route. The degradation process leads to the formation of various metabolites without significant accumulation of intermediates .

Interaction with Biological Molecules

The compound has been shown to interact with DNA, influencing its structural integrity. A study evaluated the interaction of chlorophenoxy herbicides, including this compound, with calf thymus DNA using UV-visible absorption spectroscopy. The results indicated that this compound exhibited a moderate inhibitory effect on acetylcholinesterase activity, suggesting potential neurotoxic effects .

Case Studies

  • Fatal Intoxication Case : A notable case involved a fatal intoxication from the ingestion of an herbicide containing 2-methyl-4-chlorophenoxyacetic acid (MCPA), where this compound was detected as a metabolite in body fluids and tissues. This case highlighted the compound's potential for acute toxicity when ingested .
  • Environmental Impact Study : An environmental assessment reported that this compound is highly toxic to aquatic organisms, raising concerns about its presence in surface waters due to agricultural runoff from herbicide applications .

Inhibitory Effects

A detailed study on the inhibitory effects of chlorophenoxy herbicides revealed that this compound inhibited acetylcholinesterase by approximately 19% , indicating its potential neurotoxic effects compared to other compounds tested . This finding emphasizes the need for careful monitoring of this compound in agricultural settings.

Biodegradation Pathways

The metabolic pathway for this compound involves several key enzymes:

  • Catechol 1,2-dioxygenase : Induced during degradation processes.
  • 2,4-Dichlorophenol hydroxylase : Plays a role in further breakdown products.

These enzymes facilitate the conversion of PCOC into less harmful substances, demonstrating microbial capabilities for bioremediation in contaminated environments .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 4-chloro-2-methylphenol (CMP) in environmental matrices like soil?

  • Methodological Answer : Matrix Solid-Phase Dispersion (MSPD) coupled with HPLC-DAD is a robust approach for soil analysis. MSPD simplifies sample preparation by combining extraction and purification, achieving recoveries >85% for CMP. This method minimizes solvent use and analysis time compared to classical solid-liquid extraction .

Q. How does the physical-chemical profile of CMP influence its environmental persistence?

  • Methodological Answer : Key properties include water solubility (1.2 g/L at 20°C), log Kow (2.88), and pKa (9.7). These parameters dictate its adsorption to organic matter in soil and potential for bioaccumulation. Stability studies under varying pH and temperature conditions are critical for modeling environmental fate .

Q. What microbial pathways degrade CMP, and which enzymes are involved?

  • Methodological Answer : Aerobic bacteria like Pseudonocardia spp. metabolize CMP via hydroxylation, forming methylhydroquinone. The enzyme 2,4-dichlorophenol hydroxylase (EC 1.14.13.20) catalyzes the initial step. Batch cultures with activated sludge isolates are standard for pathway elucidation .

Q. What ecotoxicological assessments are used to evaluate CMP's environmental impact?

  • Methodological Answer : Acute toxicity tests using Daphnia magna (EC50: 2.1 mg/L) and algae (IC50: 0.8 mg/L) are standard. Chronic exposure studies focus on endocrine disruption potential via estrogen receptor binding assays .

Advanced Research Questions

Q. How do conflicting mechanistic proposals for CMP's photocatalytic degradation reconcile experimentally?

  • Methodological Answer : Conflicting mechanisms (e.g., hydroxyl radical vs. direct oxidation pathways) are resolved using isotopic labeling (e.g., D2O to track •OH involvement) and scavenger experiments (e.g., tert-butanol). DFT calculations predict reaction energetics, validated via LC-MS identification of intermediates like 1,2,4-trihydroxybenzene .

Q. What strategies optimize enzymatic degradation of CMP in continuous bioreactor systems?

  • Methodological Answer : Continuous cultures with Proteobacteria strains (e.g., Strain S1) require stepwise adaptation to CMP concentrations (1–2 g/L) and controlled feeding rates (6–10 mL/h). Monitoring dissolved oxygen and maintaining pH 7.0–7.5 stabilizes 2,4-dichlorophenol hydroxylase activity .

Q. How do computational methods like DFT improve understanding of CMP's degradation pathways?

  • Methodological Answer : DFT simulations at the B3LYP/6-311++G(d,p) level calculate bond dissociation energies and transition states. For example, CMP's C-Cl bond cleavage (ΔG‡ ≈ 45 kcal/mol) is rate-limiting in •OH-mediated degradation, guiding experimental prioritization of reactive sites .

Q. What challenges arise in synthesizing and characterizing chiral CMP derivatives for catalytic applications?

  • Methodological Answer : Condensation reactions (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine + 1-(5-chloro-2-hydroxyphenyl)ethanone) require chiral HPLC for enantiomeric resolution. X-ray crystallography (space group P212121) confirms absolute configuration, while weak C–H⋯π interactions stabilize crystal packing .

Q. How do soil aging and organic matter content affect CMP residue analysis accuracy?

  • Methodological Answer : Aged residues require accelerated solvent extraction (ASE) at 100°C with acetone:hexane (1:1). Recovery corrections use deuterated internal standards (e.g., CMP-d3). Matrix effects are quantified via spike-and-recovery tests across soil types (sandy loam vs. clay) .

Q. What methodological innovations address contradictions in CMP metabolite detection across studies?

  • Methodological Answer : Discrepancies in metabolite profiles (e.g., methylhydroquinone vs. 4-chloro-2-methylanisole) are resolved using high-resolution MS (Q-TOF) and multi-stage fragmentation (MSⁿ). Interlaboratory validation with standardized reference materials (e.g., NIST SRM 2586) ensures reproducibility .

Properties

IUPAC Name

4-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPUJHQBPORFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52106-86-2 (hydrochloride salt)
Record name 4-Chloro-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022510
Record name 4-Chloro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-chloro-o-cresol is a dark red flakes with waxy texture. Insoluble in water., Pale yellow solid; [HSDB] Dark red solid; [CAMEO] White to brown solid; [CHEMINFO] White or brown crystalline solid; [MSDSonline], CRYSTALS.
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Chloro-2-methylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3283
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

432 to 437 °F at 760 mmHg (NTP, 1992), 223 °C, 231 °C
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-CHLORO-2-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

greater than 235 °F (NTP, 1992), 78 °C
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Chloro-2-methylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3283
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 59 °F (NTP, 1992), Sol in petroleum ether, In water, 4.00X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.23
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-CHLORO-2-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.2 g/cu cm, 0.48 g/cm³
Record name 4-CHLORO-2-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.02 [mmHg], 2.40X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 27
Record name 4-Chloro-2-methylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3283
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-CHLORO-2-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Needles from petroleum ether, Pale yellow solid

CAS No.

1570-64-5
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Chloro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1570-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-2-METHYLPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-chloro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chloro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-2-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297V63W9RI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-CHLORO-2-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

118 to 124 °F (NTP, 1992), 51 °C, 46-50 °C
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-CHLORO-2-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

The chlorination of aromatic compounds with sulfuryl chloride is generally known. For example, DuBois in Z. F. Chem. 705 (1866) reported that treatment of molten phenol with an equal molar amount of sulfuryl chloride yields only p-chlorophenol. Sulfuryl chloride was first reported as a chlorinating agent for o-cresol by Sah and Anderson in J. Am. Chem. Soc. 63, 3164 (1941). Their data showed that o-cresol reacted with sulfuryl chloride to yield 84% of the 4-chloro-o-cresol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methylphenol
Reactant of Route 2
4-Chloro-2-methylphenol
Reactant of Route 3
4-Chloro-2-methylphenol
Reactant of Route 4
4-Chloro-2-methylphenol
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methylphenol
Reactant of Route 6
4-Chloro-2-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.